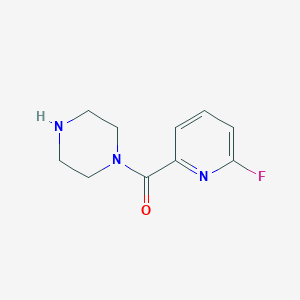![molecular formula C23H43NO B13939388 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine CAS No. 56630-59-2](/img/structure/B13939388.png)
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by a pyrrolidine ring attached to an octanoyl group, which is further substituted with an octylcyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the Octylcyclopropyl Intermediate: The initial step involves the synthesis of the octylcyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an octyl halide with a suitable cyclopropanation reagent under controlled conditions.
Acylation Reaction: The octylcyclopropyl intermediate is then subjected to an acylation reaction with octanoyl chloride in the presence of a base such as pyridine or triethylamine to form the octanoyl derivative.
Pyrrolidine Ring Formation: Finally, the octanoyl derivative is reacted with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the octanoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine or octanoyl derivatives.
Aplicaciones Científicas De Investigación
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(2-Octylcyclopropyl)octanoyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[8-(2-Octylcyclopropyl)octanoyl]morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-[8-(2-Octylcyclopropyl)octanoyl]azepane: Features an azepane ring, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56630-59-2 |
|---|---|
Fórmula molecular |
C23H43NO |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
8-(2-octylcyclopropyl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-7-10-15-21-20-22(21)16-11-8-6-9-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
Clave InChI |
IMLXQHQGJNDXGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
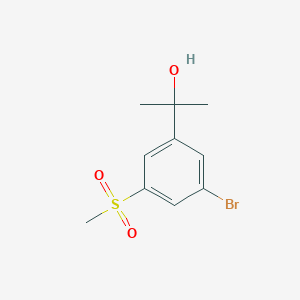
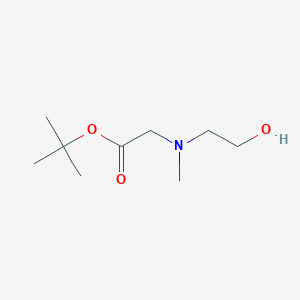
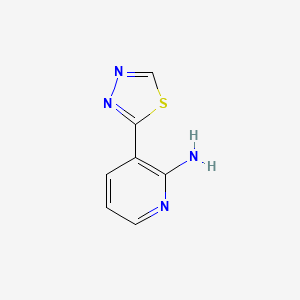
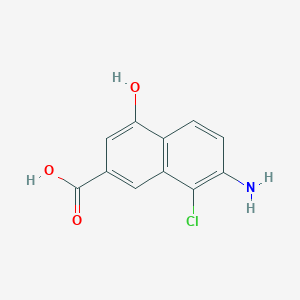
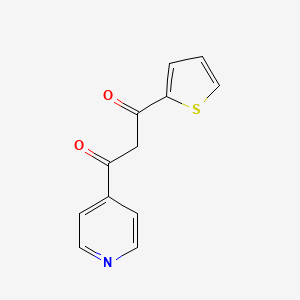
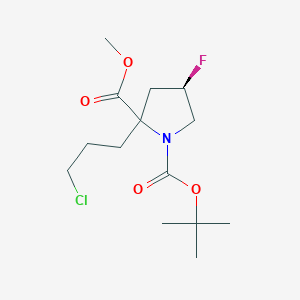
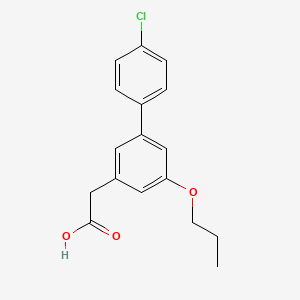
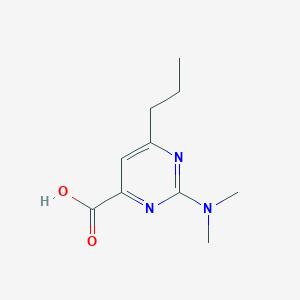
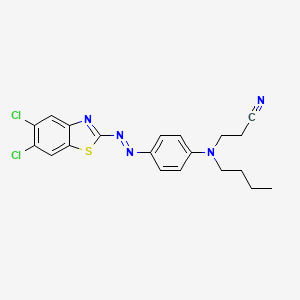

![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)
